Caylin-2 is a synthetic compound derived from the nutlin-3 scaffold, primarily designed for its potential therapeutic applications. It features modifications such as the introduction of trifluoromethyl groups, which enhance its biological activity. This compound is classified as a small-molecule inhibitor, specifically targeting proteins involved in cellular processes related to cancer and viral infections.
Caylin-2 is synthesized through advanced organic chemistry techniques, leveraging the structural framework of nutlin-3, a known inhibitor of the murine double minute 2 protein. This classification places Caylin-2 within the category of pharmacological agents aimed at modulating protein interactions and signaling pathways critical for disease progression.
The synthesis of Caylin-2 involves several key steps:
Technical details regarding reaction conditions, including temperature and solvents used, are critical for optimizing yield and purity during synthesis .
Caylin-2's molecular structure is characterized by its unique trifluoromethyl modifications that enhance its interaction with target proteins. The molecular formula and weight are essential for understanding its reactivity and solubility properties.
Key structural data includes:
Caylin-2 undergoes various chemical reactions that are pivotal for its function as a therapeutic agent:
Caylin-2 operates primarily by inhibiting the murine double minute 2 protein, which plays a significant role in regulating the p53 tumor suppressor pathway. By blocking this protein's function, Caylin-2 promotes the stabilization of p53, leading to enhanced apoptosis in cancer cells.
Key points regarding its mechanism include:
Caylin-2 exhibits several notable physical and chemical properties:
Relevant data regarding melting point, boiling point, and other thermodynamic properties are essential for practical applications in laboratory settings.
Caylin-2 holds promise in various scientific applications:
The p53 tumor suppressor pathway is functionally impaired in >50% of human malignancies, either through direct TP53 mutations or via dysregulation of its negative regulators. Murine Double Minute 2 (MDM2, HDM2 in humans) acts as the primary cellular antagonist of p53, facilitating its ubiquitination and proteasomal degradation. Consequently, targeting the MDM2-p53 interaction represents a promising strategy for reactivating p53-mediated tumor suppression in cancers retaining wild-type p53.
MDM2 regulates p53 through a negative feedback loop. Upon activation, p53 transcriptionally upregulates MDM2, which then binds p53’s N-terminal transactivation domain (residues Phe¹⁹, Leu²², Trp²³, Leu²⁶) to inhibit its transcriptional activity, promote nuclear export, and induce proteasomal degradation via its E3 ubiquitin ligase activity [2] [9]. Structural studies reveal that MDM2’s hydrophobic binding pocket interacts with p53’s α-helical domain through key van der Waals and hydrogen-bonding interactions [2] [8].
Overexpression or amplification of MDM2—observed in sarcomas (40–60%), glioblastomas, and leukemias—leads to p53 pathway suppression, enabling uncontrolled proliferation and chemoresistance [3] [5] [8]. MDM2 amplification correlates with advanced disease stages and poor prognosis, establishing it as a high-value oncology target [5] [10].
Small-molecule MDM2 inhibitors disrupt the p53-MDM2 interaction by competitively occupying MDM2’s p53-binding pocket. The first-generation inhibitor Nutlin-3 (discovered in 2004) demonstrated potent in vivo antitumor activity via a cis-imidazoline scaffold that mimics p53’s critical hydrophobic residues [2] [7]. Subsequent optimizations yielded compounds with enhanced potency and selectivity:
Preclinically, these inhibitors stabilize p53, activating cell cycle arrest (via p21) and apoptosis in tumor cells while sparing normal tissues. For example, MI-773 induced sub-micromolar IC₅₀ values in 15% of 274 cancer cell lines, with highest sensitivity in melanoma, sarcoma, and leukemia models [10].
Table 1: Representative Small-Molecule MDM2 Inhibitors
Compound | Chemical Class | Affinity (Kᵢ) | Key Features |
---|---|---|---|
Nutlin-3 | cis-Imidazoline | 36 nM | First potent inhibitor; proof-of-concept |
RG7112 | cis-Imidazoline | Not reported | Nutlin analog; early clinical candidate |
MI-219 | Spiro-oxindole | 5 nM | High selectivity; oral bioavailability |
Idasanutlin | Pyrrolidine | <1 nM | Second-gen; reduced off-target effects |
Caylin-2 | Nutlin-3 analog | Under study | Dual MDM2/Bcl-XL binding |
Caylin-2 (CAS# 1392830-09-9) is a structural analog of Nutlin-3 designed to optimize binding specificity and molecular interactions. Its chemical structure (C₃₂H₃₀F₆N₄O₄; MW 648.60 g/mol) features a chiral benzodiazepine core substituted with trifluoromethyl phenyl groups—critical for hydrophobic engagement with MDM2’s pocket—and methoxy-isopropyl side chains [1] [7].
Unique among peers, Caylin-2 demonstrates dual-targeting capability:
Table 2: Chemical Identity of Caylin-2
Property | Value |
---|---|
IUPAC Name | Not provided in sources |
Molecular Formula | C₃₂H₃₀F₆N₄O₄ |
Molecular Weight | 648.60 g/mol |
CAS Registry Number | 1392830-09-9 |
Chemical Structure | White to off-white solid; chiral centers at benzodiazepine ring |
Key Modifications | Trifluoromethyl phenyl groups; methoxy-isopropyl substituents |
Preclinical studies position Caylin-2 within the "second wave" of MDM2 inhibitors aiming to enhance therapeutic windows. Unlike early Nutlins, its dual targeting may address limitations like single-pathway dependence, though in vivo efficacy data remain emerging [1] [7] [8].
Concluding Remarks
Caylin-2 exemplifies the ongoing evolution of MDM2 inhibitors toward multifunctional agents with improved mechanistic profiles. Its combined targeting of MDM2 and Bcl-XL may provide synergistic pro-apoptotic effects in p53-wild-type tumors, warranting further mechanistic and translational studies. As the MDM2 inhibitor field advances into combination therapies (e.g., with checkpoint inhibitors or chemotherapy), compounds like Caylin-2 offer strategic flexibility for oncology drug development [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7